Ethanol, zirconium(4+) salt (9CI)

Beschreibung

Significance in Contemporary Materials Chemistry

The importance of Zirconium(IV) ethoxide in modern materials chemistry is substantial. It is a key ingredient in the production of high-performance ceramics, catalysts, and specialized coatings. ereztech.com Its ability to form robust zirconium-oxygen-zirconium bonds is fundamental to the creation of these advanced materials. The compound's controlled reactivity is particularly crucial in the microelectronics industry for creating uniform, thin layers necessary for electronic and semiconductor devices. ereztech.com

The sol-gel process, a versatile method for creating solid materials from small molecules, frequently employs Zirconium(IV) ethoxide. This technique allows for the synthesis of high-purity zirconia (ZrO₂) nanoparticles with precise control over their size and morphology. researchgate.net These tailored nanoparticles are vital for applications such as catalytic converters, where thermal stability and a large surface area are paramount, and in the fabrication of durable dental ceramics.

Furthermore, Zirconium(IV) ethoxide is utilized in chemical vapor deposition (CVD) to create thin films of zirconia on various substrates. These films have applications in electronics as dielectric layers in capacitors and in optical coatings to enhance the properties of glass.

Role as a Versatile Precursor for Zirconium-Based Systems

Zirconium(IV) ethoxide serves as a highly versatile precursor for a multitude of zirconium-based systems due to its favorable chemical characteristics. Its controlled hydrolysis and condensation reactions are central to its function.

Sol-Gel Synthesis: In the sol-gel process, Zirconium(IV) ethoxide is hydrolyzed, often with a catalyst, to form a "sol" of colloidal particles. This sol then undergoes further condensation to form a "gel," which is an interconnected network of zirconium oxide. researchgate.net The conditions of the reaction, such as pH and temperature, can be fine-tuned to control the properties of the final material. aip.org For instance, acid catalysis tends to form linear or branched polymer chains, while basic catalysis promotes the formation of more uniform particles. researchgate.net This level of control is essential for producing materials with specific functionalities.

Heterometallic Alkoxides: Zirconium(IV) ethoxide can be combined with other metal compounds to create heterometallic alkoxides. nih.govacs.org These single-source precursors are valuable for producing bimetallic oxides with tailored properties. For example, the decomposition of a cobalt-zirconium alkoxide precursor can yield spherical nanoparticles of zirconia and cobalt. nih.govacs.org This approach opens pathways to new materials for catalytic and electronic applications.

Hybrid Polymers: The compound is also a convenient precursor for synthesizing olefin-functionalized zirconium-containing monomers. These monomers can then be used to generate hybrid zirconium-containing polymers with unique properties. sigmaaldrich.comsigmaaldrich.com

Below is an interactive data table summarizing the properties of Zirconium(IV) ethoxide:

| Property | Value | Reference |

| CAS Number | 18267-08-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₂₀O₄Zr | ereztech.com |

| Molecular Weight | 271.47 g/mol | ereztech.comsigmaaldrich.com |

| Appearance | Off-white crystals or powder | ereztech.com |

| Melting Point | 171-173 °C | ereztech.com |

| Boiling Point | 235 °C @ 5 mmHg | ereztech.comsigmaaldrich.com |

| Purity | ≥ 97% | sigmaaldrich.comsigmaaldrich.com |

| Key Characteristic | Moisture sensitive | ereztech.com |

Current Research Landscape and Future Trajectories

The research landscape for Zirconium(IV) ethoxide is dynamic and expanding. The global market for this compound was valued at US$ 43 million in 2023 and is projected to grow, indicating its increasing importance in high-tech industries. qyresearch.in

Current Research Focus:

Nanomaterials Synthesis: A significant area of research involves the use of Zirconium(IV) ethoxide to synthesize zirconium oxide (zirconia) nanoparticles with controlled characteristics. researchgate.netnih.gov Researchers are exploring different synthesis routes, such as sol-gel and hydrothermal methods, to tailor the size, shape, and crystalline phase of the nanoparticles for specific applications. nih.govacs.org For instance, zirconia nanoparticles are being investigated for their potential in biomedical applications, including tissue engineering and drug delivery. mdpi.com

Catalysis: Zirconium-based materials derived from Zirconium(IV) ethoxide are being extensively studied for their catalytic properties in a wide range of organic reactions, including hydrogenation, oxidation, and amination. zircon-association.org The development of high-entropy oxides containing ceria and zirconia through sol-gel synthesis has shown promise for efficient catalytic transformations. mdpi.com

Advanced Ceramics and Coatings: Research continues to focus on improving the properties of zirconia-based ceramics and coatings for demanding applications in the aerospace and automotive industries. mdpi.com These materials offer high-temperature stability, wear resistance, and corrosion resistance. mdpi.com

Future Trajectories:

Energy Applications: Zirconium-based materials are poised to play a crucial role in future energy technologies. They are being investigated for use in solid oxide fuel cells (SOFCs), batteries, and for hydrogen storage. zircon-association.orgmdpi.com

3D Printing: Zirconium oxide suspensions, often derived from precursors like Zirconium(IV) ethoxide, are highly suitable for inkjet-based 3D printing technologies. zircon-association.org This opens up possibilities for the efficient fabrication of complex ceramic parts, such as dental prostheses and investment casting molds. zircon-association.org

Environmental Remediation: The photocatalytic properties of zirconia nanostructures are being explored for the degradation of organic pollutants in water and air, contributing to environmental sustainability. mdpi.com

The versatility of Zirconium(IV) ethoxide as a precursor ensures its continued importance in driving innovation across various scientific and technological domains.

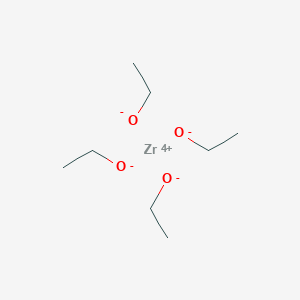

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethanolate;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Zr/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBGGHMVAMBCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431998 | |

| Record name | Zirconium(IV) ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18267-08-8 | |

| Record name | Zirconium(IV) ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Reactivity and Reaction Mechanisms of Zirconium Iv Ethoxide

Hydrolytic Pathways and Controlled Condensation

The hydrolysis of zirconium(IV) ethoxide is initiated by the nucleophilic addition of water to the electrophilic zirconium center. This step is typically fast due to the high reactivity of zirconium alkoxides. The reaction proceeds through a series of successive replacements of ethoxy (–OC₂H₅) groups with hydroxyl (–OH) groups.

The initial hydrolysis step can be represented as: Zr(OC₂H₅)₄ + H₂O → Zr(OH)(OC₂H₅)₃ + C₂H₅OH

As more water is introduced, further substitution occurs, leading to a variety of partially and fully hydrolyzed species. researchgate.net These species can include Zr(OH)₂(OC₂H₅)₂, Zr(OH)₃(OC₂H₅), and ultimately, amorphous zirconium hydroxide (B78521), Zr(OH)₄. researchgate.netjournalssystem.com The specific species present in the solution depend heavily on the reaction conditions. researchgate.net For instance, studies on zirconium alkoxides show that the hydrolysis ratio is a key determinant; a ratio of h = 1.5 was found to lead to polymerization and gel formation over time with zirconium n-propoxide, a close analog of the ethoxide. researchgate.net The reaction is often catalyzed by either an acid or a base, which can accelerate the process and influence the structure of the resulting network.

Following hydrolysis, the generated hydroxyl groups are highly reactive and undergo condensation reactions with remaining ethoxy or other hydroxyl groups. This process results in the formation of stable zirconium-oxo-zirconium (Zr-O-Zr) bridges and the elimination of either water (olation) or ethanol (B145695) (alcoxolation).

Olation (water elimination): (OC₂H₅)₃Zr–OH + HO–Zr(OC₂H₅)₃ → (OC₂H₅)₃Zr–O–Zr(OC₂H₅)₃ + H₂O

Alcoxolation (alcohol elimination): (OC₂H₅)₃Zr–OC₂H₅ + HO–Zr(OC₂H₅)₃ → (OC₂H₅)₃Zr–O–Zr(OC₂H₅)₃ + C₂H₅OH

These condensation reactions lead to the growth of oligomeric and polymeric species from the initial monomeric units. researchgate.net As polymerization progresses, a three-dimensional network known as a gel is formed, which consists of a solid skeleton encapsulating the remaining solvent. The structure of this network, from relatively low polymers to extended frameworks, is built upon models involving octahedrally 6-coordinated zirconium atoms. researchgate.netresearchgate.net In aqueous solutions, various polymeric species such as Zr₃(OH)₄⁸⁺ and Zr₄(OH)₈⁸⁺ have been identified, highlighting the complexity of the condensation process. researchgate.nettuwien.at Subsequent drying and calcination of the gel remove the solvent and organic residues, leading to the formation of solid zirconium dioxide (ZrO₂).

Reactivity with Organic Ligands and Functional Groups

Zirconium(IV) ethoxide readily reacts with a wide array of organic molecules containing functional groups capable of acting as ligands. This reactivity allows for the modification of the zirconium precursor, leading to new molecular complexes with tailored properties for applications in catalysis and polymer science. The substitution of ethoxy groups with other organic moieties can stabilize the zirconium center, control its reactivity, and introduce new functionalities. nih.govutwente.nl

Zirconium(IV) ethoxide serves as a convenient precursor for creating monomers that contain both a zirconium atom and a polymerizable olefin group. sigmaaldrich.com These monomers are valuable for generating hybrid organic-inorganic polymers. The synthesis typically involves the reaction of zirconium ethoxide with a molecule that has both a hydroxyl or carboxylic acid group (to react with the alkoxide) and a vinyl group (for polymerization).

A key example is the reaction with methacrylic acid to form zirconium methacrylate (B99206). google.com This reaction involves the substitution of ethoxy groups with methacrylate anions. Similarly, reactions with olefin-containing alcohols or phenols, such as allyl alcohol or eugenol (B1671780), can produce complexes with pendent vinyl groups. nih.gov While some syntheses may start with other zirconium precursors for convenience, the reaction of the potassium salt of eugenol with "Zr(OEt)₄" to form a complex has been reported. nih.gov These reactions provide a pathway to molecules that can be incorporated into polymer chains via their olefinic functionality, creating materials with the properties of both the organic polymer and the zirconium oxide, such as enhanced thermal stability and refractive index.

| Zirconium Precursor | Functional Ligand | Resulting Complex/Monomer | Reference |

|---|---|---|---|

| Zirconium(IV) ethoxide | Potassium salt of Eugenol | [K₂Zr(OAr)₄(OEt)]₂(O) (where OAr is the eugenol anion) | nih.gov |

| Zirconium compound | Methacrylic acid | Crystallised zirconium methacrylate, e.g., Zr₄(MAS)₁₀O₂X₂ (where MAS is methacrylate anion) | google.com |

| [Zr(NMe₂)₄]₂ | Allyl alcohol (in presence of 2,6-dimethylphenol) | Mixed ligand salt with allyl alcohol functionality | nih.gov |

Zirconium(IV) ethoxide reacts with Schiff bases, which are compounds containing an azomethine (–C=N–) group, to form stable coordination complexes. Schiff bases are versatile ligands that can coordinate to the zirconium center through the nitrogen of the imine group and often another donor atom, such as oxygen or sulfur, forming a chelate ring that enhances stability. researchgate.netresearchgate.nettsijournals.com

The synthesis of these complexes involves the reaction of zirconium ethoxide with the Schiff base ligand in a suitable solvent like dry benzene. tsijournals.com A specific study demonstrated the synthesis of complexes with the general formula [(EtO)₂Zr(Bzt)₂], where Bzt is the anion of a bidentate Schiff base derived from the rearrangement of a benzothiazoline (B1199338) in the presence of the zirconium ion. tsijournals.com In these octahedral complexes, two ethoxy groups remain bonded to the zirconium, while two Schiff base ligands coordinate through their nitrogen and sulfur atoms. tsijournals.com The formation of the Zr-N bond is a key feature of this reaction. researchgate.nettsijournals.com These complexes are of interest for their potential biological and catalytic activities. sbmu.ac.irscirp.org

| Zirconium Precursor | Ligand Type | Reaction Details | Resulting Complex Formula | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| Zirconium(IV) ethoxide | Bidentate Benzothiazoline (rearranges to Schiff base) | 1:2 molar ratio in dry benzene | [(EtO)₂Zr(Bzt)₂] | Octahedral | tsijournals.com |

| Zirconium tetrachloride | Bidentate Schiff bases (NS donor) | Bi-molar reaction in dry THF | Not specified | Deformed Octahedral | researchgate.net |

| Zirconium tetrachloride | Schiff bases from amino acids | 1:2 molar ratio | [Zr(L)₂Cl₂] | Octahedral | researchgate.net |

Surface Interactions and Interfacial Chemistry

The reactivity of zirconium(IV) ethoxide is central to its use in modifying surfaces and creating thin films. ereztech.com Through processes like sol-gel deposition, dip-coating, or spray pyrolysis, solutions of zirconium ethoxide can be used to deposit uniform, thin layers of zirconium oxide onto various substrates. ereztech.comtuwien.at The process begins with the hydrolysis and condensation reactions described previously, occurring at or near the substrate surface.

The interaction is often initiated by the presence of hydroxyl groups on the substrate surface (e.g., on silica (B1680970) or alumina), which can react directly with the zirconium ethoxide. This leads to the chemical grafting of zirconium species onto the surface, forming a strong bond between the substrate and the deposited film. For example, studies on zirconia surfaces have shown that functional monomers with phosphate (B84403) (like MDP) or carboxylic acid groups (like 4-META) can chemically adsorb onto the surface, demonstrating the strong affinity of the zirconium oxide interface for these functionalities. nih.gov

This interfacial chemistry is critical in many applications. In catalysis, the interface between a zirconia support and a metal particle (e.g., copper) creates active sites that are crucial for specific chemical transformations, such as the conversion of ethanol to ethyl acetate (B1210297). nih.gov The creation of a metal-oxide interface is a determining factor for product selectivity. nih.gov In protective coatings, the strong adhesion and uniform nature of the ZrO₂ layer, formed from precursors like zirconium ethoxide, provide corrosion resistance to the underlying metal substrate. mdpi.com The mechanism of film formation is complex, involving ion diffusion and electrochemical reactions at the metal-oxide interface, ultimately leading to the growth of a stable, nanometric ceramic layer. mdpi.comresearchgate.net

Condensation Reactions on Oxide Supports

The deposition of zirconium species onto oxide supports, such as silica (SiO₂) or alumina (B75360) (Al₂O₃), from a zirconium(IV) ethoxide precursor is a multi-step process involving hydrolysis and condensation. The oxide support surface is typically populated with hydroxyl (-OH) groups, which play a critical role in initiating the reaction sequence.

The reaction mechanism can be conceptualized as follows:

Initial Hydrolysis/Alcoholysis: A zirconium(IV) ethoxide molecule in the precursor solution reacts with a surface hydroxyl group on the oxide support. The proton from the surface hydroxyl group protonates one of the ethoxide ligands, leading to its elimination as ethanol. Simultaneously, a new bond is formed between the zirconium atom and the oxygen atom of the support's hydroxyl group. This step effectively grafts the zirconium species onto the support surface.

Subsequent Condensation: Following the initial attachment, further condensation reactions can occur. These can proceed via two primary pathways:

Intermolecular Condensation: The grafted zirconium species, which may still possess remaining ethoxide groups, can react with other zirconium(IV) ethoxide molecules from the solution. This leads to the growth of a zirconium-oxygen-zirconium (Zr-O-Zr) network on the support surface.

Surface Condensation: The grafted zirconium species can also react with adjacent hydroxyl groups on the oxide support, forming additional Zr-O-Support linkages. This process enhances the anchoring of the zirconia layer to the support.

Influence of Precursor Type on Derived Material Surface Chemistry

The choice of the zirconium precursor is a critical parameter that significantly influences the surface chemistry and structural properties of the resulting zirconia-based material. Different precursors, such as alkoxides, salts, and organometallic complexes, exhibit distinct hydrolysis and condensation kinetics, which in turn affect the phase composition, crystallite size, surface area, and porosity of the final product.

Zirconium alkoxides, like zirconium(IV) ethoxide and its counterparts such as n-propoxide and n-butoxide, are common precursors in sol-gel synthesis. nih.gov The sol-gel process involves the controlled hydrolysis and condensation of the precursor in a solvent. The reactivity of the alkoxide can be tailored by using different alkyl chains or by introducing chelating agents. For instance, a study comparing zirconium n-butoxide and zirconium acetylacetonate (B107027) as precursors for zirconia-silica oxides found that the choice of precursor affected the distribution of zirconium atoms and their incorporation into the silica lattice. researchgate.net Zirconium acetylacetonate led to a greater incorporation of zirconium into the silica framework. researchgate.net

In addition to alkoxides, inorganic zirconium salts such as zirconium oxychloride (ZrOCl₂) and zirconium tetrachloride (ZrCl₄) are also widely used. nih.gov These precursors typically require different conditions for hydrolysis and can lead to different zirconia polymorphs. For example, the use of zirconium(IV) acetate as a precursor has been shown to favor the formation of the tetragonal zirconia (t-ZrO₂) phase at lower temperatures, which can then transform to the monoclinic phase (m-ZrO₂) at higher temperatures in zirconia-rich compositions. researchgate.netresearcher.life In contrast, precursors like zirconium(IV) n-propoxide may yield a mixture of cubic and tetragonal phases. researchgate.netresearcher.life

The physical and chemical properties of the derived material are a direct consequence of the precursor's nature and the synthesis conditions, as summarized in the table below.

| Precursor Type | Typical Precursors | Resulting Material Properties |

| Alkoxides | Zirconium(IV) ethoxide, Zirconium(IV) n-propoxide, Zirconium(IV) n-butoxide | Generally lead to high surface area materials; phase composition (tetragonal vs. monoclinic) is sensitive to hydrolysis conditions and thermal treatment. nih.gov |

| Inorganic Salts | Zirconium oxychloride (ZrOCl₂), Zirconium tetrachloride (ZrCl₄), Zirconium(IV) acetate | Can influence the resulting crystal phase; acetate precursors may favor the formation of the tetragonal phase at lower temperatures. researchgate.netresearcher.life |

| Organometallic Complexes | Zirconium(IV) acetylacetonate | Can lead to better incorporation of zirconium into a support matrix like silica. researchgate.net |

The stabilization of the catalytically often more desirable tetragonal phase of zirconia is a key challenge. The precursor choice plays a role here, as does the use of dopants or supporting on a high surface area material. For example, incorporating silicon can help stabilize the tetragonal phase by inhibiting crystallite growth. nih.gov Ultimately, the surface chemistry, including the type and density of acid and base sites, is a function of the crystalline phase and the presence of any residual species from the precursor, which in turn impacts the catalytic performance of the material.

Applications in Advanced Materials Synthesis and Engineering

Sol-Gel Processing for Zirconia and Zirconia-Based Composite Oxides

Sol-gel processing is a wet-chemical technique widely used for the fabrication of ceramic materials from a chemical solution. scielo.br The process involves the hydrolysis and polycondensation of metal alkoxides to form a "sol" (a colloidal suspension of particles), which then undergoes further processing to form a "gel" – a three-dimensional solid network in a continuous liquid phase. Zirconium ethoxide is a favored precursor in this process for creating zirconia (zirconium dioxide, ZrO₂) and its composites due to the ability to control the resulting material's purity, homogeneity, and microstructure at low temperatures. scielo.brresearchgate.net

The sol-gel synthesis of zirconia from zirconium n-propoxide, a related alkoxide, demonstrates that the molar ratio of water used for hydrolysis significantly impacts the final structure. scielo.br Lower water molar ratios (r<4) lead to partial hydrolysis and result in structures that sinter more readily, yielding materials with very low porosity. scielo.br The choice of alcohol as a solvent also plays a crucial role; using ethanol (B145695) as a solvent in the sol-gel synthesis of zirconia has been shown to stabilize the metastable tetragonal phase, which is desirable for its mechanical properties. researchgate.net

Synthesis of Zirconium Dioxide Nanoparticles and Nanocrystals

Zirconium dioxide nanoparticles and nanocrystals have garnered significant attention due to their unique properties and wide-ranging applications in catalysis, biomedical devices, and electronics. nih.govnih.govneliti.com The sol-gel method is a versatile route for synthesizing these nanomaterials, allowing for control over particle size, morphology, and crystallinity. nih.govmalayajournal.org

Hydrothermal and solvothermal methods are effective techniques for synthesizing crystalline nanoparticles. ui.ac.idresearchgate.netresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures. ui.ac.idresearchgate.net For instance, cerium-zirconium oxide particles have been successfully synthesized using both hydrothermal and solvothermal treatments at 150°C. ui.ac.idresearchgate.net The solvent used significantly influences the morphology and crystallinity of the resulting particles. ui.ac.id

In a typical hydrothermal synthesis of zirconium-based nanoparticles, a precursor salt like zirconium oxychloride is dissolved in a solvent, often with a surfactant, and subjected to high temperatures in an autoclave. nih.goviust.ac.ir This process can yield nanoparticles with controlled size and crystallinity. nih.gov For example, hydrothermal synthesis has been used to produce zirconium oxide nanoparticles with particle sizes ranging from 5 to 6 nm. nih.gov

Zirconia can exist in three main crystalline phases at atmospheric pressure: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). nih.govresearchgate.netresearchgate.net The stable phase at room temperature is monoclinic, which transforms to tetragonal at approximately 1170°C and then to cubic at around 2370°C. researchgate.netyoutube.com However, at the nanoscale, the relative stability of these phases can be altered. youtube.com

The synthesis conditions play a critical role in determining the crystalline phase of the resulting zirconia nanoparticles. nih.govnih.gov For instance, the sol-gel method followed by calcination at different temperatures can be used to obtain specific phases. nih.gov Yttria-stabilized zirconia (YSZ) nanoparticles synthesized via the sol-gel method exhibited a mix of tetragonal and cubic phases when sintered at 800°C and 1000°C, while only the tetragonal phase was present after sintering at 1200°C. nih.gov The addition of dopants, such as yttria or ceria, can stabilize the tetragonal or cubic phases at room temperature, which is crucial for many applications due to their enhanced mechanical properties. harvard.edu

Green synthesis methods using plant extracts have also been shown to produce mixed-phase zirconia nanoparticles, typically a combination of monoclinic and tetragonal structures. mdpi.com The ability to control the crystalline phase is essential for tailoring the material's properties for specific applications.

Fabrication of Zirconia Thin Films and Coatings

Zirconia thin films and coatings are utilized in a wide range of applications, including optical filters, protective layers, and electronic devices, owing to their excellent thermal stability, mechanical strength, and dielectric properties. Sol-gel processing is a prominent method for depositing these films. nih.gov

Several techniques are employed to deposit zirconia thin films from zirconium ethoxide and other precursors.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a CVD process that uses metal-organic precursors. In MOCVD of zirconia, a volatile zirconium precursor is introduced into a reactor where it decomposes on a heated substrate to form a thin film. ias.ac.inresearchgate.net This technique allows for the growth of crystalline zirconia films with controlled thickness and microstructure. ias.ac.inresearchgate.net For example, MOCVD using zirconium(IV)-acetylacetonate has been used to deposit cubic phase ZrO₂ thin films at temperatures between 873 and 973 K. researchgate.net

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. osti.govresearchgate.netnih.gov ALD allows for precise control over film thickness at the atomic level, producing highly conformal and uniform films. osti.govresearchgate.net Zirconia films grown by ALD can exhibit a transition from an amorphous to a crystalline phase with increasing deposition temperature. osti.govcambridge.org For instance, ALD of ZrO₂ using tetrakis(dimethylamido)zirconium and water as precursors showed a growth rate that decreased with increasing temperature. researchgate.net

Spin Coating is a simple and cost-effective method for depositing thin films from a solution. researchgate.netmdpi.comresearchgate.net A solution containing the zirconium precursor is dispensed onto a substrate, which is then rotated at high speed to spread the solution evenly. The solvent evaporates, leaving a thin film that can be further treated, for example, by annealing, to form the desired zirconia phase. researchgate.netresearchgate.net Spin coating has been used to prepare tetragonal zirconia thin films with a preferred orientation. researchgate.net

Here is a table summarizing the key features of these deposition techniques:

| Deposition Technique | Precursors | Typical Deposition Temperature | Key Advantages |

| MOCVD | Zirconium(IV)-acetylacetonate, Zirconium n-propoxide | 873 - 973 K | Crystalline films, controlled microstructure ias.ac.inresearchgate.netresearchgate.net |

| ALD | Tetrakis(dimethylamido)zirconium, Water, Ozone | 50 - 275 °C | Precise thickness control, high conformality osti.govresearchgate.netnih.govnih.gov |

| Spin Coating | Zirconium oxychloride, Zirconium nitrate | Room temperature (deposition), followed by annealing | Simple, low-cost, uniform films researchgate.netmdpi.comresearchgate.net |

Zirconium dioxide is a promising high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂). unair.ac.idresearchgate.net This property is crucial for the miniaturization of electronic components, as it allows for the fabrication of smaller capacitors and reduces leakage currents in transistors. unair.ac.idnih.gov

Solution-processed zirconia thin films have been extensively studied for their application as gate dielectrics in thin-film transistors. unair.ac.id The dielectric properties of these films can be tuned by controlling the precursor chemistry, deposition parameters, and post-deposition annealing treatments. unair.ac.id For example, zirconia films with a high dielectric constant of up to 32.57 have been achieved through ALD. nih.gov The integration of zirconia as a gate dielectric has led to the development of high-performance transistors with low operating voltages. researchgate.net Furthermore, mixing zirconia with other oxides, such as hafnium oxide, can further enhance the dielectric properties. Hafnium zirconium oxide (HZO) has emerged as a material with a tunable dielectric constant, showing a significant boost in permittivity at around 70% zirconium concentration. lesker.com

Formation of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic components (e.g., rigidity, thermal stability). Zirconium(IV) ethoxide, and related alkoxides like zirconium propoxide, are frequently used in the sol-gel method to create these materials. researchgate.netazom.com The process involves the hydrolysis and polycondensation of the metal alkoxide to form an inorganic network, into which an organic polymer can be incorporated. azom.com This results in materials where the organic and inorganic phases are interpenetrated at a molecular scale, often leading to synergistic properties that surpass those of the individual components. azom.com

The integration of zirconium into polymer structures can significantly enhance their thermal and mechanical properties. This is achieved by forming a zirconium-based inorganic network within a polymer matrix.

For instance, Poly(epsilon-caprolactone) (PCL) and zirconia (ZrO₂) hybrid materials have been synthesized using a sol-gel method starting from zirconium propoxide. nih.gov In this system, an interpenetrating network is formed through hydrogen bonds between the Zr-OH groups from the sol-gel process and the carboxylic groups in the polymer. nih.gov Similarly, siloxane-zirconia hybrids have been created by incorporating polydimethylsiloxane (B3030410) (PDMS) into a vitreous network formed from tetraethylortosilicate (TEOS) and zirconium tetrapropoxide. azom.com The addition of the zirconium alkoxide was found to be a critical factor in the thermal stability of such hybrids. researchgate.net

Table 1: Research Findings on Hybrid Zirconium-Containing Polymers

| Polymer Matrix | Zirconium Precursor | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Poly(epsilon-caprolactone) (PCL) | Zirconium propoxide | Sol-gel | Formation of an interpenetrating network via hydrogen bonding between Zr-OH and polymer's carboxylic groups. nih.gov | nih.gov |

| Polydimethylsiloxane (PDMS) | Zirconium tetrapropoxide | Sol-gel | Zirconium alkoxide incorporation influences the structure, texture, and gelling time of the hybrid material. azom.com | azom.com |

| PDMS-TEOS | Zirconium Propoxide | Sol-gel | Addition of zirconium propoxide significantly increases the thermal stability of the hybrid material. researchgate.net | researchgate.net |

A sophisticated approach to creating hybrid materials involves the use of nanostructured-building blocks (nBBs). These are well-defined, monodispersed nanoscale clusters that can be functionalized and then polymerized with organic monomers.

Zirconium oxoclusters (ZrNBB) serve as ideal nBBs. They can be synthesized by reacting a precursor like zirconium propoxide with a functionalizing agent such as vinylacetic acid. researchgate.net These clusters are capped with polymerizable groups, allowing them to be copolymerized with other monomers. For example, zirconium oxoclusters have been copolymerized with vinyl trimethoxysilane (B1233946) to create hybrid materials. researchgate.net This method allows for the stable anchoring of the inorganic clusters within the polymer matrix, leading to a highly homogeneous dispersion and the formation of advanced hybrid films. researchgate.netrsc.org

Zirconia-Containing Silica (B1680970) Nanomaterials

The combination of zirconia and silica at the nanoscale results in binary oxide materials with unique properties, including enhanced thermal stability and catalytic potential. The sol-gel process is a common route for their synthesis, where precursors for both oxides are co-hydrolyzed.

Siloxane-zirconia hybrid materials have been prepared using tetraethylortosilicate (TEOS) and zirconium tetrapropoxide as the inorganic precursors. azom.com The synthesis of silica-zirconia oxide (Si-ZrO₂) nanoparticles via a precipitation method also highlights the formation of stable Si-O-Zr bonds, which are crucial for the material's properties. mdpi.com A more advanced strategy involves the copolymerization of organically modified zirconium oxoclusters with methacrylate-functionalized siloxanes. rsc.org This "building block" approach ensures a very homogeneous dispersion of the zirconia precursor within the silica matrix that forms upon hydrolysis and condensation of the siloxane's alkoxy groups. rsc.org This prevents the early crystallization of ZrO₂, allowing for the formation of highly integrated, amorphous binary oxides that can later be converted to crystalline phases at high temperatures. rsc.org

Zirconia Aerogel Powders

Zirconia aerogels are highly porous, low-density materials with large surface areas, making them suitable for applications in catalysis and thermal insulation. The synthesis of these materials often employs a sol-gel process followed by a specific drying technique to preserve the porous structure.

Aerogel sulfated zirconia can be prepared using zirconium propoxide as the precursor. nih.gov The process involves dissolving the zirconium propoxide in an alcohol, such as 1-propanol, followed by the addition of sulfuric acid and then water to initiate hydrolysis. This leads to the formation of a sol, which subsequently condenses into a three-dimensional zirconium hydroxide (B78521) gel network. nih.gov This gel is then dried under supercritical conditions to remove the solvent while preserving the delicate, porous network, resulting in a high-surface-area aerogel powder. nih.gov

Table 2: Sol-Gel Synthesis Steps for Zirconia Aerogel

| Step | Description | Precursor/Reagent | Purpose | Reference |

|---|---|---|---|---|

| 1. Dissolution | The zirconium alkoxide is dissolved in an alcohol solvent. | Zirconium propoxide, 1-propanol | To create a homogenous precursor solution. | nih.gov |

| 2. Sulfation | Sulfuric acid is added to the solution. | Concentrated sulfuric acid | To introduce sulfate (B86663) groups, which enhance acidity. | nih.gov |

| 3. Hydrolysis | Distilled water is added to the mixture. | Distilled water | To initiate the hydrolysis of the zirconium propoxide, forming sol. | nih.gov |

| 4. Gelation | The sol undergoes condensation to form a gel. | - | Formation of a 3D zirconium hydroxide network. | nih.gov |

| 5. Drying | The gel is dried using supercritical extraction. | - | To remove the solvent without collapsing the porous structure. | nih.gov |

Role in High-Performance Ceramics and Advanced Composites

Zirconia (ZrO₂) is renowned as a high-performance ceramic, often referred to as "ceramic steel," due to its exceptional mechanical properties. nih.gov These properties include high strength, toughness, hardness, and excellent resistance to corrosion and wear. touchdown.com.tw Zirconia ceramics also exhibit very high thermal expansion and low thermal conductivity, making them suitable for applications involving high temperatures and for joining with steel components. ceramtec-industrial.com

Production of Zirconium-Based Ceramics

Zirconium(IV) ethoxide plays a crucial role as a high-purity precursor in the synthesis of zirconium-based ceramics. The sol-gel method, utilizing alkoxide precursors, is advantageous because it allows for excellent control over the purity and homogeneity of the resulting ceramic powder at lower temperatures than traditional methods. azom.comnih.gov

The process typically involves the hydrolysis and condensation of zirconium(IV) ethoxide to produce zirconia nanoparticles. nih.govrsc.org These nanoparticles can then be processed and sintered at high temperatures to form a dense, solid ceramic body. luxfermeltechnologies.com For example, zirconium thin films can be created by depositing a sol made from a zirconium precursor and ethanol onto a substrate via spin coating, followed by annealing at high temperatures. ijcesen.comijcesen.com The use of high-purity, nanosized powders derived from precursors like zirconium ethoxide is essential for producing advanced ceramics with superior strength and toughness, as the small initial particle size allows for more effective sintering and a finer final grain structure. nih.govluxfermeltechnologies.com

Development of Toughened Ceramics via Zirconia Incorporation

One of the most significant applications of zirconia derived from precursors like zirconium ethoxide is in the development of toughened ceramics. The exceptional fracture toughness of these materials stems from a mechanism known as transformation toughening. ggsceramic.com

Zirconia can exist in three crystalline phases at different temperatures: monoclinic (m) at room temperature, tetragonal (t) at higher temperatures, and cubic (c) at very high temperatures. ggsceramic.com The transformation from the tetragonal to the monoclinic phase is accompanied by a volume expansion of about 3-4%. ggsceramic.com By adding stabilizers such as yttria (Y₂O₃) or magnesia (MgO), the high-temperature tetragonal phase can be retained in a metastable state at room temperature. ggsceramic.cominnovamats.com

When a crack propagates through this metastable tetragonal zirconia, the high-stress field at the crack tip triggers the t→m phase transformation. The resulting volume expansion creates localized compressive stresses that oppose the crack's opening, effectively blunting it and hindering its growth. ggsceramic.cominnovamats.com This stress-induced phase transformation is the primary reason for the enhanced toughness of these ceramics. innovamats.com

Zirconia Toughened Alumina (B75360) (ZTA) is a prime example of a ceramic composite that leverages this principle. In ZTA, zirconia particles are dispersed within an alumina (Al₂O₃) matrix. ceramics.netmdpi.com The addition of even a small percentage of zirconia can significantly enhance the mechanical properties of alumina, which is known for its high hardness but inherent brittleness. mdpi.com The use of precursors like zirconium ethoxide allows for a uniform, fine-grained dispersion of zirconia within the alumina matrix during synthesis processes like co-precipitation followed by sintering, which is crucial for achieving optimal toughening effects. mdpi.com

Research has demonstrated the substantial improvements in mechanical properties achievable with ZTA. For instance, adding 10% zirconia to alumina has been shown to increase Vickers hardness from 11.6 GPa to 16.8 GPa and fracture toughness from 3.2 MPa·m¹/² to 4.9 MPa·m¹/². mdpi.com

| Material Composition | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Sintering Method |

|---|---|---|---|

| Pure Alumina (Al₂O₃) | 11.6 | 3.2 | Not Specified |

| Al₂O₃ + 10% ZrO₂ | 16.8 | 4.9 | |

| ZTA (Co-precipitation, calcined at 1100 °C) | 19.37 ± 0.43 | 6.18 ± 0.06 | Spark Plasma Sintering (1500 °C) |

Functional Coatings and Surface Modification

Zirconium ethoxide is extensively used as a precursor for depositing functional coatings of zirconia on various substrates. These coatings can impart desirable surface properties such as enhanced hardness, corrosion resistance, biocompatibility, and specific optical characteristics. nih.govresearchgate.net The sol-gel process, which starts with the hydrolysis and condensation of the zirconium ethoxide, is a common method for creating thin, uniform zirconia films.

Surface modification using zirconia is critical in diverse fields, from biomedical implants to industrial components. nih.govnih.govbohrium.com For example, zirconia coatings can improve the adhesion and durability of subsequent layers, such as epoxy paints on steel, by acting as a stable and corrosion-resistant conversion layer. researchgate.net

Nanocrystalline Zirconium-Containing Oxide Coatings on Microspheres

The synthesis of nanocrystalline zirconia coatings on microspheres is an area of active research for applications in catalysis, high-performance fillers, and printing technologies. Zirconium ethoxide can be used to synthesize zirconia nanoparticles, which are then applied to coat various substrates, including microspheres. researchgate.net These nanocrystals are desirable because they can be fully dispersed in resins to create transparent composites with a high refractive index, crucial for optical devices. researchgate.net

In other applications, such as paper coating, zirconium oxide is added to coating formulations to improve printability by enhancing properties like whiteness, opacity, and surface energy. researchgate.net While the zirconium oxide may be in the form of microspheres itself or coated onto other particles, the goal is to modify the surface structure for better ink absorption and gloss. researchgate.net Methods have been developed for producing composite zirconium oxide microspheres, often stabilized with yttria and doped with other oxides like alumina or copper oxide, through processes that begin with chemical co-precipitation from soluble precursors. google.com The resulting ceramic microspheres are noted for their high density and durability. google.com

Zirconia-Coated Alumina Systems

Zirconia-coated alumina systems are composite materials that combine the properties of both ceramics to achieve superior performance. washingtonmills.com These systems are often prepared using wet chemical methods, where an alumina support is impregnated with a zirconium precursor, such as a zirconium salt solution or a resin derived from a polymeric precursor method. nih.govrsc.org Following impregnation, the material is calcined to form a thin, uniform layer of zirconium oxide on the alumina surface. nih.gov

This approach allows for precise control over the coating thickness and composition. Studies have shown that a complete coating of the alumina support can be achieved, leading to a modified surface chemistry rather than a simple mixture of two separate oxide phases. nih.gov Characterization using techniques like X-ray diffraction (XRD) and Extended X-ray Absorption Fine Structure (EXAFS) has revealed that the zirconium ions can integrate into the alumina lattice, occupying octahedral sites in the support's defective spinel structure. nih.govrsc.org

These coated systems are integral to creating Zirconia Toughened Alumina (ZTA), where the zirconia phase enhances the mechanical reliability of the alumina matrix. nih.gov The combination of injection molding of the ZTA material with subsequent selective etching of the zirconia phase can create surfaces with controlled micro- and nano-topography. nih.gov This surface modification is promising for biomedical implants, as it can improve osseointegration and provide antibacterial properties without the need for a separate coating layer, thus avoiding potential adhesion issues. nih.gov

| Preparation Method | Precursor | Key Finding | Source |

|---|---|---|---|

| Incipient Wetness Impregnation | Zirconium Acetylacetonate (B107027) | Zr⁴⁺ ions occupy octahedral positions in the γ-alumina support structure, forming a mixed oxide. | rsc.org |

| Impregnation | Zirconium Aqueous Resin | A complete coating of zirconia on the alumina surface was achieved at a limit of 15 Zr nm⁻², without forming a separate ZrO₂ phase. | nih.gov |

| Injection Molding and Selective Etching | ZTA Composite | Creates nano-roughness and interconnected nanoporosity, enhancing potential for osseointegration and drug delivery. | nih.gov |

Catalytic Applications and Research of Zirconium Iv Ethoxide

Zirconium(IV) ethoxide, with the chemical formula Zr(OC₂H₅)₄, is a pivotal precursor in the synthesis of advanced catalytic materials. Its utility stems from its role in forming high-purity zirconium oxide (zirconia, ZrO₂), a material prized in catalysis for its thermal stability, high surface area, and versatile surface chemistry. bohrium.com The sol-gel process, which often employs zirconium(IV) ethoxide, allows for precise control over the morphology and size of the resulting zirconia nanoparticles, which is critical for their catalytic applications. ereztech.com

Advanced Spectroscopic and Characterization Techniques in Zirconium Ethoxide Research

Spectroscopic Methods for Molecular and Electronic Structure Analysis

The elucidation of the molecular and electronic structure of zirconium ethoxide is accomplished through various spectroscopic methods. Each technique probes different aspects of the compound's physical and chemical nature, from vibrational and rotational energy levels to core and valence electron states.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing the bonding in zirconium ethoxide. The interaction of infrared radiation with the molecule induces vibrations of the constituent atoms, and the resulting absorption spectrum provides a unique fingerprint of the compound.

In the study of zirconium ethoxide and related materials, FT-IR is particularly useful for observing the characteristic vibrations of the ethoxy ligands and the Zr-O bonds. The reaction of ethanol (B145695) with zirconia surfaces, which leads to the formation of ethoxy groups, has been studied in detail. The formation of ethoxy species is identified by several characteristic bands. For instance, two types of ethoxy groups have been identified on zirconia (ZrO₂). Type I ethoxy groups, formed from the reaction of ethanol with terminal Zr-OH groups, exhibit IR bands at approximately 920, 1077, and 1160 cm⁻¹. nih.gov Type II ethoxy groups, resulting from the reaction with tribridged surface hydroxyls, show bands at 898, 1055, and 1100 cm⁻¹. nih.gov

The spectra of zirconium oxide materials, the core of the ethoxide salt, show characteristic peaks for Zr-O stretching vibrations. For example, calcined zirconium oxide nanofibers display intense peaks around 520 cm⁻¹ and 750 cm⁻¹, which are assigned to Zr-O stretching modes. researchgate.net Hydrous zirconium oxide exhibits a broad absorption between 3000-3600 cm⁻¹ due to O-H stretching of adsorbed water and a peak at 1630 cm⁻¹ from H-O-H bending. researchgate.net The Zr-O bond stretching vibration in dried zirconium hydroxide (B78521) precipitates is observed around 460 cm⁻¹. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Ethoxy Group (Type I) | 920, 1077, 1160 | Formed on terminal Zr-OH | nih.gov |

| Ethoxy Group (Type II) | 898, 1055, 1100 | Formed on tribridged Zr-OH | nih.gov |

| Zr-O Stretching | ~750 | Zirconium Oxide | researchgate.net |

| Zr-O Stretching | ~520 | Zirconium Oxide | researchgate.net |

| Zr-O Stretching | ~460 | Zirconium Hydroxide | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the ethoxide ligands of the zirconium salt. The chemical shifts observed in NMR spectra are highly sensitive to the bonding and structure surrounding the nuclei.

While specific NMR data for pure zirconium ethoxide is not detailed in the provided search results, data for related zirconium alkoxide complexes illustrate the utility of the technique. For instance, in zirconium complexes with other organic ligands, ¹H NMR signals for methyl (CH₃) and methylene (B1212753) (CH₂) protons of ethoxy-like groups would be expected. In a zirconium sec-butoxide (B8327801) complex, multiple resonances for the sec-butoxide groups in both ¹H and ¹³C NMR spectra indicate the presence of different chemical environments and slow exchange between them, possibly due to an association equilibrium. nih.gov

Solid-state ¹³C NMR has been employed to study the mobility of side chains in zirconium-based metal-organic frameworks (MOFs). copernicus.orguni-halle.de These studies reveal that the mobility of organic chains attached to zirconium centers can be quantified, with the ends of the chains being more mobile than the segments closer to the rigid framework. copernicus.org This type of analysis could be similarly applied to zirconium ethoxide to understand the dynamics of the ethoxy groups.

| Nucleus | Complex Type | Observed Features | Interpretation | Reference |

|---|---|---|---|---|

| ¹H, ¹³C | Zirconium sec-butoxide | Multiple sets of sec-butoxide resonances | Indicates different chemical environments and slow exchange | nih.gov |

| ¹³C | Zirconium-based MOFs | Varying signal intensity and line width for side-chain carbons | Quantifies the differential mobility of organic side chains | copernicus.orguni-halle.de |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For zirconium ethoxide, XPS is used to determine the oxidation state of zirconium and to investigate the chemical environment of oxygen and carbon. The Zr 3d region of the XPS spectrum is characteristic. For pure zirconium metal, the Zr 3d₅/₂ peak is found at a binding energy of approximately 178.8 eV. xpsfitting.com In zirconium oxide (ZrO₂), this peak shifts to higher binding energies, typically around 182-183 eV, indicating the +4 oxidation state of zirconium. mdpi.comthermofisher.com The O 1s spectrum for ZrO₂ typically shows a main peak around 530.2 eV. mdpi.com

Analysis of ZrN thin films by XPS also provides relevant data, showing the Zr 3d₅/₂ peak for ZrN at approximately 397.35 eV and for Zr-O bonds at about 180 eV. mdpi.com The spin-orbit splitting of the Zr 3d peak is an important parameter and changes with the chemical state. thermofisher.com

| Element/Orbital | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|

| Zr 3d₅/₂ | Zirconium Metal | 178.8 | xpsfitting.com |

| Zr 3d₅/₂ | Zirconium Oxide (ZrO₂) | ~182.7 | thermofisher.com |

| Zr 3d | ZrO₂-like | ~180 | mdpi.com |

| O 1s | ZrO₂-like | 530.2 | mdpi.com |

| N 1s | ZrN | 397.35 | mdpi.com |

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. wikipedia.orgmpg.de It provides information on bond distances, coordination numbers, and the types of neighboring atoms. The technique involves measuring the X-ray absorption coefficient as a function of energy above an absorption edge of the element of interest. wikipedia.org

In the context of zirconium compounds, EXAFS can precisely measure the Zr-O bond lengths and coordination environment. For example, in a study of zirconium tungstate (B81510) (ZrW₂O₈), EXAFS was used to elucidate the mechanisms of its negative thermal expansion by analyzing the correlated rotations and translations of the coordination polyhedra. nih.gov In mixed ceria-zirconia catalysts, EXAFS has been used to study the local structure and the distribution of cerium and zirconium atoms, which is correlated to the material's oxygen storage capacity. youtube.com Analysis of high-entropy oxynitrides containing zirconium using EXAFS has shown that nitrogen incorporation distorts the structure and alters the atomic bonds around zirconium. researchgate.net This type of information is critical for understanding the structure of amorphous or poorly crystalline forms of zirconium ethoxide and its derivatives.

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is complementary to FT-IR spectroscopy. Raman spectroscopy is particularly sensitive to the crystalline phase of materials like zirconium oxide.

Zirconia can exist in several crystalline forms, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂), each with a distinct Raman signature. boisestate.eduresearchgate.netlupinepublishers.com For instance, the monoclinic phase of zirconia shows characteristic Raman peaks at approximately 183, 301, 335, 381, and 476 cm⁻¹. researchgate.net The tetragonal phase, which can be stabilized at lower temperatures in nanomaterials or by doping, has a different set of Raman active modes. boisestate.eduresearchgate.net The presence and relative intensity of these peaks can be used to quantify the phase composition of zirconia derived from zirconium ethoxide precursors. Raman mapping can even reveal the spatial distribution of these phases within a sample. boisestate.eduresearchgate.net

| Zirconia Phase | Characteristic Raman Peaks (cm⁻¹) | Reference |

|---|---|---|

| Monoclinic (m-ZrO₂) | 183, 301, 335, 381, 476, 536, 559, 613, 636 | researchgate.net |

| Tetragonal (t-ZrO₂) | 147, 278, 635 | researchgate.net |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a versatile technique for obtaining infrared spectra of powdered samples with minimal preparation. wikipedia.orgswri.orguni-tuebingen.de It is especially powerful for in-situ studies of surface reactions, such as the interaction of gases with catalysts.

In the context of zirconium ethoxide research, DRIFTS is ideal for studying the synthesis process, the thermal decomposition of the ethoxide to zirconia, and the interaction of the resulting zirconia with various molecules. The formation of ethoxy groups on a zirconia surface upon exposure to ethanol, as detailed in the FT-IR section, is a prime example of a study that can be conducted using DRIFTS. nih.gov The technique allows for the monitoring of surface species under controlled temperature and atmosphere, providing insights into reaction mechanisms. swri.org For example, the decomposition of ethoxy groups on zirconia at elevated temperatures, leading to the release of ethene and the restoration of Zr-OH groups, can be followed in real-time. nih.gov

Diffraction Techniques for Crystalline Structure and Phase Analysis

Diffraction techniques are fundamental in materials science for elucidating the atomic and molecular structure of crystalline materials. In the context of materials derived from zirconium ethoxide, X-ray diffraction is indispensable for identifying crystalline phases and tracking their transformations.

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline phases of materials produced from the hydrolysis and subsequent calcination of zirconium ethoxide. When zirconium ethoxide is processed, it typically forms zirconium oxide (ZrO₂), which can exist in several polymorphic forms, most commonly monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). XRD analysis allows for the unambiguous identification of these phases based on their unique diffraction patterns. nih.govunl.edu

The XRD pattern of a crystalline material consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice structure. youtube.com For instance, the monoclinic phase of zirconia has characteristic peaks at 2θ values of approximately 28.2° (-111) and 31.5° (111), while the tetragonal phase shows a primary peak around 30.2° (101). researchgate.net The presence and intensity of these peaks provide qualitative and quantitative information about the phases present in the sample.

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size (D) of the nanoparticles using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

Where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-ray source (e.g., 1.5406 Å for Cu-Kα), β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. d-nb.info This analysis has been used to determine that zirconia nanoparticles synthesized from alkoxide precursors can have crystallite sizes in the range of 5 to 50 nm. d-nb.inforesearchgate.net

Table 1: XRD Findings for Zirconia Derived from Zirconium Alkoxide Precursors

| Sample Description | Synthesis Method | Identified Phases | Average Crystallite Size (nm) | Reference |

|---|---|---|---|---|

| ZrO₂ Nanoparticles | Sol-gel from Zirconium Alkoxide | Monoclinic (m-ZrO₂) | ~50 | d-nb.info |

| ZrO₂ Nanoparticles | Sol-gel | Monoclinic, Tetragonal, Cubic | Not Specified | nih.gov |

| ZrO₂ Nanoparticles | Sol-gel | Tetragonal (stable after 300h at 500°C) | 7-15 | unl.edu |

| Iron-Zirconia Binary Oxide | Co-precipitation | Quasi-spherical | 4-5 | researchgate.net |

High-Temperature X-ray Diffraction (HT-XRD) is a powerful in-situ technique used to study thermally induced structural changes in materials. iaea.org It is particularly valuable for investigating the phase transitions of zirconia as it is heated, providing real-time information on the transformation kinetics and stability of different polymorphs. rigaku.comresearchgate.net

When amorphous zirconium hydroxide, derived from the hydrolysis of zirconium ethoxide, is heated, HT-XRD can monitor its crystallization into the tetragonal phase at several hundred degrees Celsius. With further increases in temperature, the transformation from the metastable tetragonal phase to the stable monoclinic phase can be observed. researchgate.net This technique is crucial for determining the temperature ranges where specific phases are stable, which is vital for controlling the final microstructure of zirconia ceramics and coatings. iaea.orgenergy.gov

HT-XRD experiments can be performed under various atmospheres (e.g., air, inert gas) to simulate different processing conditions. iaea.orgrigaku.com The data obtained, such as the change in lattice parameters with temperature, can be used to calculate the coefficient of thermal expansion for each crystalline phase. iaea.orgokstate.edu

Table 2: Phase Transition Observations by High-Temperature XRD

| Material System | Temperature Program | Observed Phase Transitions | Key Findings | Reference |

|---|---|---|---|---|

| Zr–W–O System Precursor | Heating from 50°C to 650°C | Amorphous → Crystalline | Tracks the conversion of precursor to crystalline oxide. | researchgate.net |

| Zirconia | Not specified | Monitors phase transformations | Provides unique information on thermal changes of structural parameters. | iaea.org |

| DyNbO₄ | 200°C to 850°C | Second-order phase transformation | Demonstrates capability to determine transformation temperatures. | okstate.edu |

| Eu(III)-doped ZrW₂O₈ | Not specified | α-β phase transition | The transition temperature increases with higher Eu(III) content. | researchgate.net |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the size, shape, and surface features of the particles and materials synthesized from zirconium ethoxide.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of materials. In the study of zirconia powders derived from zirconium ethoxide, SEM reveals information about particle shape, size distribution, state of agglomeration, and surface topography. academicdirect.orgresearchgate.net

SEM images can show whether the resulting particles are spherical, non-spherical, or have other complex shapes like coral-like structures. academicdirect.orgresearchgate.net The degree of particle packing and the presence of porosity can also be assessed. academicdirect.org For composite materials, SEM can distinguish between the different components; for instance, in a zirconia-rubber composite, the zirconia particles appear as bright spots against the darker polymer matrix. researchgate.net

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide elemental composition analysis of the sample. nih.govazom.com This is useful for confirming the purity of the synthesized zirconia and for mapping the distribution of elements in composite materials. researchgate.netnih.gov

Table 3: Morphological Features of Zirconia-Based Materials Observed by SEM

| Sample Description | Observed Morphology | Particle Size/Features | Analytical Technique | Reference |

|---|---|---|---|---|

| Nanosized-Stabilized Zirconia | Non-spherical, little agglomeration and porosity. | 1 µm to tens of micrometers. | SEM, 3D Surface Mapping | academicdirect.org |

| Zirconia-Nitrile Rubber Composite | ZrO₂ and ZnO particles as bright spots in a dark NBR matrix. | ZnO particles are smaller and brighter than ZrO₂. | SEM-EDX | researchgate.net |

| Pure ZrO₂ from Sol-Gel | Coral-like surface morphology. | Not Specified. | SEM | researchgate.net |

| Zirconia Implant Surface | Dense grainy regions disrupted by pores. | Varied topographies at different magnifications. | SEM | nih.gov |

High-Resolution Transmission Electron Microscopy (HR-TEM) offers significantly higher magnification and resolution than SEM, making it ideal for the detailed characterization of nanoparticles. HR-TEM provides direct visualization of individual nanoparticles, allowing for precise determination of their size, shape, and crystallinity. d-nb.infobeilstein-journals.org

For zirconia nanoparticles synthesized from zirconium ethoxide, HR-TEM images can reveal their exact morphology, such as hexagonal and sheet-type structures. d-nb.info A key capability of HR-TEM is the visualization of lattice fringes, which are the periodic lines corresponding to the atomic planes in a crystal. The distance between these fringes (d-spacing) can be measured and correlated with the data obtained from XRD to confirm the crystalline phase and orientation. d-nb.info For example, a d-spacing of 0.318 nm has been clearly identified, corresponding to the (111) plane of zirconia. d-nb.info This confirms the polycrystalline nature of the nanoparticles.

Table 4: Nanoparticle Characterization using HR-TEM

| Sample Description | Shape | Average Particle Size (nm) | Lattice Fringes (d-spacing) | Reference |

|---|---|---|---|---|

| ZrO₂ Nanoparticles | Hexagonal and sheet-type | ~50 | 0.318 nm, corresponding to (111) plane | d-nb.info |

| Metallic Zr Nanoparticles | No specific shape | 63 ± 6 | Not specified | beilstein-journals.org |

| t-ZrO₂ Nanoparticles | Not specified | 7-12 | Not specified | researchgate.net |

| ZrO₂ Nanorods | Distinct nanorods | Not specified | Not specified | researchgate.net |

Surface and Porosity Analysis

The surface area and porosity of materials derived from zirconium ethoxide are critical properties, especially for applications in catalysis, adsorption, and sensing. These textural properties are typically characterized using gas adsorption techniques, most commonly nitrogen (N₂) adsorption-desorption analysis based on the Brunauer-Emmett-Teller (BET) theory.

The BET method provides the specific surface area of a material, while analysis of the isotherm shape and the application of models like the Barrett-Joyner-Halenda (BJH) method can yield information about the pore volume and pore size distribution. researchgate.net

Studies have shown that zirconia synthesized from alkoxide precursors can exhibit high surface areas, often in the range of 25-100 m²/g for crystalline zirconia and even higher for amorphous forms. researchgate.net The synthesis conditions, including the choice of solvent and templating agents, can be tailored to produce mesoporous zirconia with high surface areas (e.g., >300 m²/g) and controlled pore sizes. researchgate.net For instance, monoclinic ZrO₂ nanoparticles have been shown to possess mesopores with a diameter of about 100 Å (10 nm), a feature linked to their high photocatalytic activity. nih.gov The porosity of zirconium ceramics can be controlled over a wide range, from 15% to 80%, by adjusting sintering conditions, which in turn affects the material's mechanical properties. researchgate.net

Table 5: Surface and Porosity Data for Zirconia-Based Materials

| Material | Surface Area (BET) | Pore Volume / Size | Characterization Method | Reference |

|---|---|---|---|---|

| Monoclinic ZrO₂ | 25-100 m²/g | Mesopores with 100 Å diameter | N₂ Adsorption | nih.govresearchgate.net |

| Amorphous Mesostructured ZrO₂ | >300 m²/g | Not specified | N₂ Adsorption-Desorption | researchgate.net |

| Zirconia Catalysts in Alcoholic Solvents | 320–360 m²/g | 0.20–0.43 cm³/g | N₂ Sorption | researchgate.net |

| Porous Zirconium Ceramics | Porosity: 15-80% | Cellular structure with interparticle pores | Sintering and Microscopy | researchgate.net |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Ethanol, zirconium(4+) salt (9CI) / Zirconium Ethoxide | C₈H₂₀O₄Zr |

| Zirconium Oxide / Zirconia | ZrO₂ |

| Zirconium Hydroxide | Zr(OH)₄ |

| Zirconium(IV) propoxide | C₁₂H₂₈O₄Zr |

| Zinc Oxide | ZnO |

| Dysprosium Orthovanadate | DyNbO₄ |

| Europium(III)-doped Zirconium Tungstate | Eu:ZrW₂O₈ |

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area and Pore Size Distribution)

Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. For materials synthesized from zirconium ethoxide, this analysis is typically performed after the sol-gel process and subsequent drying or calcination steps, which transform the precursor into a solid zirconium oxide (zirconia) network.

The textural properties are highly dependent on the synthesis and processing conditions. For instance, zirconia powders synthesized from zircon sand via a caustic fusion followed by a sol-gel method exhibited a dramatic increase in specific surface area from 0.28 m²/g for the raw material to as high as 173.97 m²/g after processing. e3s-conferences.org The resulting materials are typically mesoporous. Zirconia microspheres prepared through an internal gelation process were found to have a Brunauer–Emmett–Teller (BET) surface area of 93 m²/g. osti.gov Further studies on these microspheres reported Barrett–Joyner–Halenda (BJH) pore sizes in the range of 8–10 nm and pore volumes of 0.19–0.20 mL/g. osti.gov

The incorporation of zirconia, derived from precursors like zirconium ethoxide, into other materials can also significantly alter their textural properties. For example, the synthesis of zirconia-pillared bentonite (B74815) resulted in a material with a surface area of 194.2 m²/g and a pore volume of 0.176 cc/g, a substantial increase from the initial bentonite values of 29.7 m²/g and 0.09 cc/g, respectively. sphinxsai.com

The isotherms for these materials are often classified as Type IV, which is characteristic of mesoporous solids, featuring a hysteresis loop between the adsorption and desorption branches. The shape of this loop can provide qualitative information about the pore geometry.

Table 1: Textural Properties of Materials Derived from Zirconium Precursors

| Material | Synthesis Route | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

|---|---|---|---|---|---|

| Zirconia Nanoparticles | Sol-Gel (from Zircon Sand) | 102.14 - 173.97 | N/A | N/A | e3s-conferences.org |

| Zirconia Microspheres | Internal Gelation | 93 | 0.19 - 0.20 | 8 - 10 | osti.gov |

| Zirconia Pillared Bentonite | Pillaring | 194.2 | 0.176 | N/A | sphinxsai.com |

| CeO₂-ZrO₂ Mixed Oxide | Internal Gelation | 155 - 158 | 0.11 - 0.12 | 3 | osti.gov |

Potentiometric Titration (Point of Zero Charge)

Potentiometric titration is a key method for determining the surface charge properties of metal oxides in aqueous solutions, specifically the point of zero charge (PZC). The PZC is the pH at which the net surface charge of the material is zero. For materials derived from zirconium ethoxide, this analysis is performed on the resulting zirconium hydroxide or zirconium oxide.

The PZC of zirconium (hydr)oxide has been reported across a wide pH range, from 4 to 8.6, reflecting its sensitivity to the material's crystalline structure, purity, and the experimental method used. researchgate.netsci-hub.red A comprehensive review of literature data identified an average and median PZC of pH 6.5. researchgate.netsci-hub.red

Specific studies using potentiometric titration on zirconia (ZrO₂) have shown that the PZC is influenced by factors such as temperature and the concentration of the background electrolyte. researchgate.net In one such study, the PZC of zirconia was found to decrease with an increase in temperature (from pH 3.9 at 303 K to 3.4 at 323 K in 0.01 mol/dm³ NaNO₃) and decrease with a lower concentration of the background electrolyte. researchgate.net This behavior is related to the protonation and deprotonation of the Zr-OH surface groups. The development of techniques like differential potentiometric titration (DPT) and potentiometric mass titration allows for the determination of the PZC from a single titration curve, offering a more rapid analytical approach. nih.govrsc.org

Table 2: Point of Zero Charge (PZC) of Zirconia at Different Temperatures and Electrolyte Concentrations

| Temperature (K) | NaNO₃ Concentration (mol/dm³) | PZC (pH) | Reference |

|---|---|---|---|

| 303 | 0.1 | 4.2 | researchgate.net |

| 313 | 0.1 | 3.8 | |

| 323 | 0.1 | 3.6 | |

| 303 | 0.01 | 3.9 | researchgate.net |

| 313 | 0.01 | 3.6 | |

| 323 | 0.01 | 3.4 | |

| 303 | 0.001 | 3.6 | researchgate.net |

| 313 | 0.001 | 3.4 | |

| 323 | 0.001 | 3.2 |

Thermal Analysis

Thermal analysis techniques are essential for studying the transformation of zirconium ethoxide from its initial state through hydrolysis and condensation into the final ceramic material.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For the hydrolysis product of zirconium ethoxide, typically an amorphous zirconium hydroxide gel [Zr(OH)₄·nH₂O], TGA reveals distinct mass loss stages. researchgate.net

The initial mass loss, occurring below 200°C, is attributed to the removal of physically adsorbed water and residual alcohol solvent. A more significant mass loss occurs at higher temperatures, corresponding to the dehydroxylation of zirconium hydroxide, where pairs of hydroxyl groups condense to form water and Zr-O-Zr bridges. This process leads to the formation of zirconium oxide (ZrO₂). For zirconium hydroxide synthesized via a sol-gel method, the total weight loss upon heating to 1000°C can be around 24-25%, corresponding to the conversion to zirconia. e3s-conferences.orgresearchgate.net The TGA curve can also reveal the presence of other species; for example, if sulfuric acid is used as a hydrolysis catalyst, its presence can be confirmed by TGA. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as phase transitions. For amorphous zirconia gels derived from zirconium ethoxide, the most prominent feature in a DSC curve is a strong exothermic peak. This peak, often observed at temperatures above 400°C, signifies the crystallization of the amorphous zirconia into a metastable tetragonal phase. e3s-conferences.orgwundermold.com For instance, in one study of as-synthesized zirconia nanoparticles from a sol-gel route, this exothermic crystallization event was detected at 874°C. e3s-conferences.org The exact temperature of this transition is influenced by factors like particle size, heating rate, and the presence of impurities or stabilizing agents. wundermold.com

Elemental and Compositional Analysis

Determining the elemental composition is fundamental to confirming the identity and purity of the zirconium ethoxide precursor.

Elemental Microanalysis (C, H, O, Zr)

Elemental microanalysis provides the weight percentages of carbon, hydrogen, and other elements in a compound. For Ethanol, zirconium(4+) salt (9CI), the chemical formula is Zr(OC₂H₅)₄, corresponding to a molecular formula of C₈H₂₀O₄Zr and a molecular weight of approximately 271.47 g/mol . ereztech.comsigmaaldrich.comsigmaaldrich.com

The theoretical elemental composition can be calculated from this formula. Experimental values from commercial suppliers for high-purity (99%+) zirconium ethoxide show close agreement with these theoretical values. For example, one supplier reports carbon content between 34.8-35.6% and hydrogen content between 7.3-7.5%. ereztech.com This confirms the stoichiometry of the compound and provides a measure of its purity.

Table 3: Elemental Composition of Zirconium Ethoxide (C₈H₂₀O₄Zr)

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Weight % | Experimental Weight % | Reference |

|---|---|---|---|---|---|

| Zirconium | Zr | 91.22 | 33.60% | N/A | Calculated |

| Carbon | C | 12.01 | 35.39% | 34.8 - 35.6% | ereztech.com |

| Hydrogen | H | 1.008 | 7.43% | 7.3 - 7.5% | ereztech.com |

| Oxygen | O | 16.00 | 23.58% | N/A (by difference) | Calculated |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is another powerful technique for elemental analysis, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). youtube.comwikipedia.org EDX analysis provides information about the elemental composition of a sample by detecting the characteristic X-rays emitted when a focused electron beam interacts with the specimen. wikipedia.orgmat-tech.com

In the study of zirconium-based materials, EDX is instrumental in confirming the presence of zirconium and other constituent elements. For example, in the analysis of zirconium dioxide nanoparticles, EDX spectra show characteristic peaks for zirconium and oxygen. researchgate.net It can also be used to create elemental maps, showing the spatial distribution of different elements within a sample. acs.org This is particularly useful for identifying the composition of different phases or detecting impurities. researchgate.net The accuracy of quantitative EDX analysis can be affected by factors such as peak overlap between different elements. wikipedia.org

Table 2: Representative EDX Data for Zirconium-Based Materials

| Material | Elements Detected | Key Findings | Reference |

| Zirconium Dioxide (ZrO2) Nanoparticles | Zirconium (Zr), Oxygen (O) | Confirmed the presence of Zr and O as the main components. | researchgate.net |

| Zirconium Metal-Organic Framework (Zr-MOF) | Zirconium (Zr), Carbon (C), Oxygen (O), Chlorine (Cl) | Revealed the elemental composition of the synthesized MOF. | researchgate.net |

| Zirconia-based ceramic coatings | Zirconium (Zr), Oxygen (O), Calcium (Ca), Phosphorus (P) | Determined the Ca/P ratio in the coatings. | researchgate.net |

This table is interactive. Users can sort and filter the data based on the material and key findings.

Dynamic Light Scattering (DLS)